molecular formula C11H12ClFO2 B13910857 3-iso-Butoxy-5-fluorobenzoyl chloride

3-iso-Butoxy-5-fluorobenzoyl chloride

Cat. No.: B13910857
M. Wt: 230.66 g/mol
InChI Key: IVEQROOISVZFRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Butoxy-5-fluorobenzoyl chloride typically involves the acylation of 3-iso-butoxy-5-fluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction can be represented as follows:

3-iso-Butoxy-5-fluorobenzoic acid+SOCl23-iso-Butoxy-5-fluorobenzoyl chloride+SO2+HCl\text{3-iso-Butoxy-5-fluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-iso-Butoxy-5-fluorobenzoic acid+SOCl2​→3-iso-Butoxy-5-fluorobenzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-iso-Butoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-iso-butoxy-5-fluorobenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions.

    Hydrolysis: Aqueous solutions or moist conditions facilitate the hydrolysis reaction.

    Reduction: Anhydrous conditions and strong reducing agents are required for the reduction reaction.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-iso-Butoxy-5-fluorobenzoic acid: Formed by hydrolysis.

Scientific Research Applications

3-iso-Butoxy-5-fluorobenzoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the fluorine and acyl chloride groups, which enhance the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

    3-iso-Butoxybenzoyl chloride: Lacks the fluorine substituent, resulting in different reactivity and properties.

    5-Fluorobenzoyl chloride: Lacks the iso-butoxy group, affecting its solubility and reactivity.

    3-iso-Butoxy-4-fluorobenzoyl chloride: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.

Uniqueness

3-iso-Butoxy-5-fluorobenzoyl chloride is unique due to the combined presence of the iso-butoxy and fluorine substituents on the benzoyl chloride framework. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

3-fluoro-5-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-8(11(12)14)3-9(13)5-10/h3-5,7H,6H2,1-2H3

InChI Key

IVEQROOISVZFRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C(=O)Cl)F

Origin of Product

United States

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